Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate
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Overview
Description
Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a combination of furan, thieno, triazolo, and pyrimidine rings. The presence of chloro and fluoro substituents further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds . This reaction typically requires a palladium catalyst and boron reagents under mild conditions . The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with furan, thieno, triazolo, and pyrimidine rings. Some examples are:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Compared to these compounds, Methyl 2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxylate is unique due to its specific substituents and the combination of rings, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14ClFN4O4S |
---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
methyl 4-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C21H14ClFN4O4S/c1-10-16-19-25-18(26-27(19)9-24-20(16)32-17(10)21(28)29-2)15-6-4-12(31-15)8-30-14-5-3-11(23)7-13(14)22/h3-7,9H,8H2,1-2H3 |
InChI Key |
XUTYBPZTWKCFFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(O4)COC5=C(C=C(C=C5)F)Cl)C(=O)OC |
Origin of Product |
United States |
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